Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-7-oxaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the amino group. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or oxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound is structurally similar but lacks the amino group.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure with a hydroxyl group instead of an amino group.
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Another spiro compound with a different ring structure.
Uniqueness
Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)13(14)8-12(9-13)4-6-16-7-5-12/h4-9,14H2,1-3H3 |
InChI Key |
QYKVBFWXBJQGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2(C1)CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.